molecular formula C9H11N3 B047044 1-(6-methyl-1H-benzimidazol-2-yl)methanamine CAS No. 115087-90-6

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Cat. No. B047044
M. Wt: 161.2 g/mol
InChI Key: DTGZSWYLXQOOPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives typically involves the reaction of benzimidazole with different substituents. For instance, some derivatives have been synthesized by refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol, with structures characterized by IR and 1H NMR spectral data (D. Visagaperumal et al., 2010). Another pathway involves the reaction of o-phenylenediamine with amino acids, leading to 2-substituted benzimidazole derivatives confirmed by various spectral methods (O. Ajani et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of benzimidazole derivatives often utilize techniques such as IR, UV, 1H-NMR, 13C-NMR, Mass spectral, and analytical data to confirm the chemical structures of synthesized compounds. For example, Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have provided insight into the chelate structures stabilized by hydrogen bonds, with theoretical and experimental NMR studies confirming metal-ligand bonding (E. B. Patricio-Rangel et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-(6-methyl-1H-benzimidazol-2-yl)methanamine derivatives often aim at exploring their potential as antimicrobial agents. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing variable degrees of effectiveness. These activities are typically determined through methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assessments (Kuldipsinh P. Barot et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are crucial for understanding their solubility, stability, and potential applications. These properties are often analyzed through spectroscopic techniques and crystallography to determine aspects like solubility and thermal stability.

Chemical Properties Analysis

Chemical property analysis of these derivatives focuses on their reactivity, potential as antimicrobial agents, and interactions with metals in complex formation. Studies have shown that metal complexes of benzimidazole derivatives exhibit higher antimicrobial activity than the free ligand, indicating the significance of these compounds in medicinal chemistry (R. Elayaperumal et al., 2014).

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Antimicrobial Activity: Benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have shown marked potency as antimicrobial agents. The structural framework of these compounds exhibits significant antimicrobial activity, making them a focus of research in developing new antimicrobial solutions (Ajani et al., 2016).
  • Antibacterial Properties: Copper(II) complexes derived from benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have been studied for their antibacterial activities. These studies have found that such metal complexes exhibit higher antimicrobial activity than the free ligand, indicating their potential in antibacterial applications (Elayaperumal et al., 2014).

Catalysis and Chemical Reactions

  • Catalysis in Chemical Reactions: Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have been explored, revealing that the skeletal structure of these complexes exhibits distinct geometric arrangements, which could be influential in various chemical reactions and catalysis processes (Patricio-Rangel et al., 2019).

Synthesis of Complexes and Derivatives

  • Synthesis of Complexes: The synthesis of tris [(E)-4-(((1H-benzimidazol-2-yl-κN3)methyl)amino)pent-3-en-2-one]chloridozinc(II) chloride hydrate has been documented, showing the potential for benzimidazole derivatives in forming intricate molecular structures with potential applications in various fields of chemistry (Patricio-Rangel et al., 2019).
  • Synthesis of Novel Derivatives: Studies have focused on the synthesis of novel oxadiazole derivatives from Benzimidazole, highlighting the versatility of benzimidazole derivatives in synthesizing new chemical entities that could have various applications (Vishwanathan & Gurupadayya, 2014).

Future Directions

The future directions for research on “1-(6-methyl-1H-benzimidazol-2-yl)methanamine” could include further studies on its potential applications in the medical field, particularly in cancer treatment and HIV therapy . Additionally, more research is needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZSWYLXQOOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358920
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

CAS RN

115087-90-6
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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